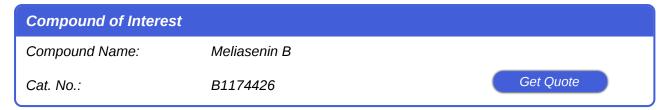


Spectroscopic Analysis of Melatonin: An Indepth Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for Melatonin, a neurohormone widely studied for its role in regulating circadian rhythms and its potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for acquiring this data, and a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of compounds like Melatonin. Below are the summarized ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for Melatonin



Assignment	Chemical Shift (ppm)	Multiplicity
H-A	8.37	br s
Н-В	7.25	d
H-C	7.03	d
H-D	6.98	S
H-E	6.86	dd
H-F	5.70	br s
H-G (OCH₃)	3.85	S
H-J (CH ₂)	3.57	t
H-K (CH ₂)	2.93	t
H-L (COCH₃)	1.92	S
Solvent: CDCl ₃ , Frequency: 399.65 MHz[1]		

Table 2: 13C NMR Spectroscopic Data for Melatonin



Assignment	Chemical Shift (ppm)
C-2	122.4
C-3	111.8
C-3a	127.3
C-4	111.4
C-5	154.2
C-6	111.9
C-7	121.7
C-7a	131.3
C-8 (CH ₂)	25.4
C-9 (CH ₂)	40.1
C-10 (OCH ₃)	55.8
C-11 (C=O)	170.1
C-12 (CH ₃)	23.3

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Melatonin, aiding in its identification and quantification in biological samples.

Table 3: Mass Spectrometry Data for Melatonin

Technique	Ionization Mode	Molecular Ion [M+H]+ (m/z)	Key Fragment Ions (m/z)
LC-ESI-MS/MS	Positive	233.1	174.1, 159.1, 146.1, 132.1
Direct Injection MS	-	232.0 (Molecular Ion)	173.0, 160.0, 145.0, 117.0



LC-ESI-MS/MS data is crucial for the sensitive and specific quantification of melatonin in complex matrices.[2][3][4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of spectroscopic data. The following are generalized protocols for NMR and MS analysis of Melatonin.

3.1. NMR Spectroscopy Protocol

- Sample Preparation: Dissolve a precisely weighed amount of Melatonin standard in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final concentration suitable for NMR analysis (typically 1-10 mg/mL). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]
 - Probe: A standard broadband or inverse detection probe.
 - Temperature: Maintain a constant temperature, typically 298 K.
- ¹H NMR Data Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Acquisition Parameters:
 - Spectral Width: ~12 ppm.
 - Number of Scans: 16 to 64, depending on the concentration.
 - Relaxation Delay (D1): 1-5 seconds.
 - Acquisition Time (AQ): 2-4 seconds.
- ¹³C NMR Data Acquisition:



- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Acquisition Parameters:
 - Spectral Width: ~200 ppm.
 - Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
 - Relaxation Delay (D1): 2 seconds.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum.

3.2. LC-MS/MS Protocol

- Sample Preparation:
 - Standard Preparation: Prepare a stock solution of Melatonin in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
 - Biological Sample Extraction: For biological matrices like saliva or plasma, perform a liquid-liquid extraction or solid-phase extraction to isolate Melatonin and remove interfering substances.[3]
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reverse-phase column is commonly used.

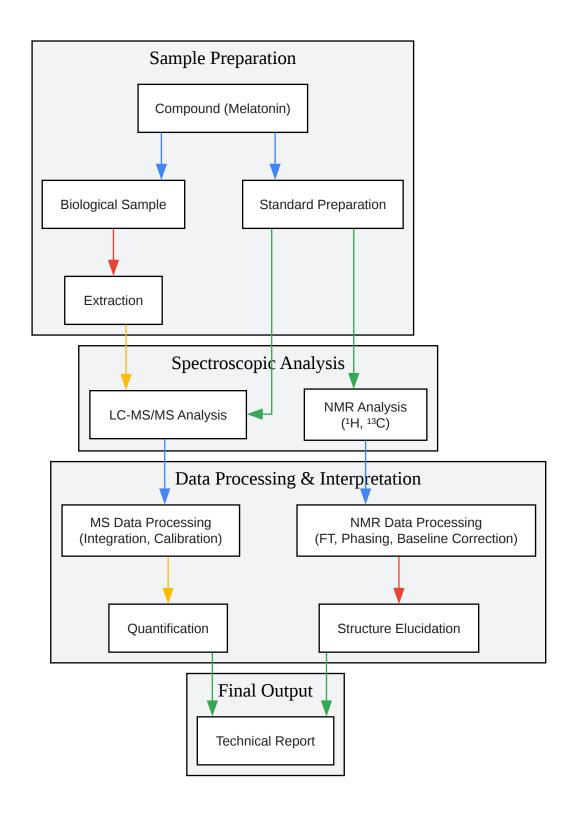


- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-20 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
 - MRM Transitions:
 - Melatonin: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 174.1.
 - Internal Standard (e.g., Melatonin-d4): Precursor ion (Q1) m/z 237.1 → Product ion (Q3) m/z 178.1.
 - Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature)
 and collision energy for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for the MRM transitions of Melatonin and the internal standard.
 - Calculate the peak area ratio.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
 - Determine the concentration of Melatonin in the unknown samples from the calibration curve.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like Melatonin.





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Caption: Workflow for Spectroscopic Analysis.



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